
AZ7550
描述
AZ 7550 是 AZD9291 的活性代谢产物,也称为奥希替尼。AZ 7550 因其对胰岛素样生长因子 1 受体 (IGF1R) 和表皮生长因子受体 (EGFR) 的抑制活性而闻名。 它在治疗非小细胞肺癌方面表现出巨大潜力,特别是在癌细胞对第一代 EGFR 抑制剂产生耐药性的情况下 .
准备方法
合成路线和反应条件
AZ 7550 的合成涉及多个步骤,从母体化合物 AZD9291 开始。该过程通常包括以下步骤:
核心结构的形成: AZ 7550 的核心结构通过一系列化学反应合成,涉及嘧啶和吲哚环的形成。
功能化: 然后用各种取代基对核心结构进行功能化,以实现所需的化学性质。
工业生产方法
AZ 7550 的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和成本效益进行了优化,通常涉及自动化系统和先进的纯化技术,以确保一致的质量和产率 .
化学反应分析
反应类型
AZ 7550 经历了几种类型的化学反应,包括:
氧化: AZ 7550 可以被氧化形成各种氧化代谢产物。
还原: 还原反应可以将 AZ 7550 转化为具有不同化学性质的还原形式。
常用的试剂和条件
涉及 AZ 7550 的反应中常用的试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
取代剂: 如卤素和烷基化剂.
形成的主要产品
科学研究应用
Treatment of Non-Small Cell Lung Cancer
AZ7550 plays a critical role as a metabolite in the therapeutic landscape for NSCLC. Osimertinib, with this compound as one of its metabolites, has demonstrated efficacy against tumors harboring the T790M mutation, which is often resistant to first-generation EGFR inhibitors . The presence of this compound contributes to the overall therapeutic effect observed in patients receiving osimertinib.
Pharmacokinetics and Exposure-Response Relationship
Research indicates that higher exposure levels to this compound correlate with increased severity of certain adverse events (AEs) during osimertinib therapy. A study involving 53 patients with advanced NSCLC found significant associations between the area under the curve (AUC) of this compound and grade ≥ 2 paronychia and anorexia . This suggests that monitoring this compound levels could be beneficial for managing AEs effectively.
Adverse Event | p-value |
---|---|
Paronychia | 0.043 |
Anorexia | 0.011 |
Diarrhea (osimertinib) | 0.026 |
Diarrhea (AZ5104) | 0.049 |
Therapeutic Drug Monitoring
Given the relationship between this compound exposure and adverse events, therapeutic drug monitoring could be a valuable strategy in clinical practice. By assessing this compound levels, healthcare providers can tailor osimertinib dosing to minimize side effects while maximizing therapeutic benefits .
Preclinical Studies
Preclinical evaluations have demonstrated that this compound, along with its parent compound osimertinib, exhibits significant brain penetration capabilities. This characteristic is particularly relevant for treating brain metastases in NSCLC patients, as studies have shown that both compounds maintain effective concentrations within central nervous system tissues .
作用机制
AZ 7550 通过抑制胰岛素样生长因子 1 受体 (IGF1R) 和表皮生长因子受体 (EGFR) 的活性来发挥作用。它与这些受体的活性位点结合,阻止它们的激活和随后的信号传导。 这种抑制导致细胞增殖和存活途径的抑制,最终导致癌细胞死亡 .
相似化合物的比较
类似化合物
AZD9291 (奥希替尼): AZ 7550 的母体化合物,以其强大的 EGFR 抑制活性而闻名。
AZ 5104: AZD9291 的另一种活性代谢产物,对 EGFR 具有类似的抑制活性。
吉非替尼: 用于治疗非小细胞肺癌的第一代 EGFR 抑制剂。
厄洛替尼: 另一种具有类似应用的第一代 EGFR 抑制剂
AZ 7550 的独特之处
生物活性
AZ7550 is an active metabolite of osimertinib, a targeted therapy for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Understanding the biological activity of this compound is crucial for optimizing treatment regimens and managing adverse events (AEs) associated with osimertinib therapy. This article synthesizes findings from various studies to present a comprehensive overview of this compound's pharmacokinetics, efficacy, and safety profile.
Pharmacokinetics of this compound
This compound is produced through the demethylation of osimertinib's terminal amine and circulates in the bloodstream at approximately 10% of the parent compound's concentration. Notably, it exhibits a longer half-life compared to osimertinib, leading to higher accumulation in the body. This characteristic may influence both efficacy and toxicity profiles in patients undergoing treatment.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Longer than osimertinib |
Circulation | ~10% of osimertinib levels |
AUC (Area Under Curve) | Significant correlation with AEs |
Efficacy of this compound
This compound demonstrates comparable potency to osimertinib against wild-type EGFR, making it a relevant player in the therapeutic landscape for NSCLC. However, its efficacy against specific mutations, such as T790M, varies when compared to its counterpart AZ5104, which exhibits higher potency.
In Vitro and In Vivo Studies
- In Vitro Potency : Studies indicate that this compound maintains similar inhibitory effects on EGFR phosphorylation as osimertinib when tested against various kinases. However, it shows reduced potency against certain mutations compared to AZ5104 .
- In Vivo Efficacy : In murine models, this compound effectively inhibited tumor growth associated with EGFR mutations, supporting its role as a significant metabolite in therapeutic contexts .
Adverse Events Associated with this compound
The relationship between this compound exposure and AEs has been explored in various studies. An observational study involving 53 patients receiving osimertinib revealed significant associations between higher AUC values of this compound and the occurrence of grade ≥ 2 paronychia and anorexia .
Notable Adverse Events
Adverse Event | Association with this compound |
---|---|
Paronychia | p = 0.043 |
Anorexia | p = 0.011 |
Diarrhea | p = 0.026 (osimertinib) |
Severe AEs | Correlated with genetic polymorphisms |
Case Studies and Clinical Observations
Several case studies highlight the clinical relevance of monitoring this compound levels during osimertinib therapy. For instance, patients exhibiting severe AEs were found to have elevated levels of both AZ5104 and this compound, suggesting that therapeutic drug monitoring (TDM) could be beneficial for managing toxicity .
属性
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROCWKZRGJYPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104157 | |
Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-99-0 | |
Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-7550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。